(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone

PDE4 inhibition azetidine dihydrothienopyridine subtype selectivity

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone (CAS 2097893-08-6) belongs to the substituted azetidine dihydrothienopyridine structural class, disclosed in patent literature as phosphodiesterase (PDE) inhibitors. The compound integrates a 6,7-dihydrothieno[3,2-c]pyridine core, an azetidine linker, and a furan-3-yl methanone moiety, yielding a molecular formula of C15H16N2O2S and a molecular weight of 288.4 g/mol.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 2097893-08-6
Cat. No. B2411231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone
CAS2097893-08-6
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=COC=C4
InChIInChI=1S/C15H16N2O2S/c18-15(12-2-5-19-10-12)17-8-13(9-17)16-4-1-14-11(7-16)3-6-20-14/h2-3,5-6,10,13H,1,4,7-9H2
InChIKeyXIADWYQVSHZZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methanone, [3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-azetidinyl]-3-furanyl- (CAS 2097893-08-6): Chemotype & Pharmacophore Profile


(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone (CAS 2097893-08-6) belongs to the substituted azetidine dihydrothienopyridine structural class, disclosed in patent literature as phosphodiesterase (PDE) inhibitors [1]. The compound integrates a 6,7-dihydrothieno[3,2-c]pyridine core, an azetidine linker, and a furan-3-yl methanone moiety, yielding a molecular formula of C15H16N2O2S and a molecular weight of 288.4 g/mol [2]. Its computed physicochemical properties include a predicted XLogP3 of 1.6, a topological polar surface area (TPSA) of 64.9 Ų, and zero hydrogen bond donors, placing it within drug-like property space for central nervous system or anti-inflammatory applications [2].

Why Generic PDE4 Inhibitor Substitution Fails for (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone Applications


Generic substitution within the PDE4 inhibitor class is unreliable because the pharmacophore topology of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone departs fundamentally from classical catechol-ether PDE4 scaffolds (e.g., rolipram, roflumilast) by employing a thieno[3,2-c]pyridine-azetidine-furan architecture [1]. The azetidine spacer geometry dictates a distinct vector angle between the lipophilic thienopyridine core and the hydrogen-bond-accepting furan carbonyl, which is absent in piperazine- or piperidine-linked analogs and alters subtype selectivity profiles [1][2]. Furthermore, the compound's computed property profile (XLogP = 1.6; TPSA = 64.9 Ų; HBD = 0) diverges markedly from many early-generation PDE4 inhibitors with higher hydrogen-bond donor counts and polar surface areas, which are associated with differential blood-brain barrier permeability and emetogenic potential [2]. The evidence below quantifies these differences where direct comparison data exist, but as highlighted, for this specific compound, only class-level inference can currently be drawn from patent exemplars.

Quantitative Differentiation Evidence: (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone vs. PDE4 Inhibitor Comparators


PDE4D Inhibitory Potency of Azetidine Dihydrothienopyridine Class vs. Unsubstituted Core Scaffold

The US11384096 patent establishes that substituted azetidine dihydrothienopyridines achieve nanomolar PDE4D inhibition when the azetidine ring bears an aryl or heteroaryl carbonyl substituent, whereas the unsubstituted core scaffold (6,7-dihydrothieno[3,2-c]pyridine lacking azetidine decoration) shows no measurable PDE4 inhibition at equivalent concentrations [1]. Although (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone itself is not an exemplified compound in the issued patent, its structure fully conforms to the generic Markush formula (I) and specifically embodies the furan-3-yl carbonyl substitution pattern described as active [1].

PDE4 inhibition azetidine dihydrothienopyridine subtype selectivity

Physicochemical Differentiation: XLogP and TPSA Profile vs. Classical PDE4 Inhibitors

Computed physicochemical properties distinguish (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone from first-generation PDE4 inhibitors such as rolipram. The target compound has a calculated XLogP3 of 1.6 and TPSA of 64.9 Ų [1], whereas rolipram exhibits an XLogP of approximately 2.0–2.5 and TPSA of approximately 47–56 Ų (depending on the computational method) [1]. The higher TPSA combined with moderate lipophilicity may favor a distinct tissue-distribution and CNS-penetration profile compared to rolipram's well-documented emetogenic liability linked to its CNS partitioning.

drug-likeness blood-brain barrier permeability CNS safety margin

Hydrogen-Bond Donor Count Differentiation vs. Roflumilast and Apremilast

The target compound possesses zero hydrogen-bond donors (HBD = 0) [1], whereas clinically approved PDE4 inhibitors roflumilast and apremilast contain one and two hydrogen-bond donors, respectively [1]. A lower HBD count is associated with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, potentially enabling better oral absorption and tissue penetration. This structural feature represents a quantifiable differentiation relevant to pharmacokinetic optimization.

hydrogen bonding oral bioavailability side effect profile

Scaffold Topology Differentiation: Azetidine Spacer vs. Piperidine/Piperazine Analogs

The azetidine ring in the target compound introduces a constrained four-membered spacer between the thienopyridine core and the furan carbonyl, resulting in a distinct N–C–C bond angle and limited rotational freedom compared to piperidine- or piperazine-linked analogs [1]. This conformational restriction is hypothesized to enforce a specific pharmacophore geometry that discriminates among PDE4 subtypes (PDE4A–D), a selectivity feature that more flexible linkers cannot replicate. While subtype selectivity data for the exact compound are not publicly available, patent SAR indicates that azetidine-substituted analogs exhibit superior PDE4D potency compared to larger-ring homologs [1].

conformational restriction PDE4 subtype selectivity target engagement

Furan vs. Phenyl Carbonyl Electronic Differentiation: Hydrogen-Bond Acceptor Capacity

The furan-3-yl carbonyl substituent in the target compound offers an oxygen atom within the heterocycle that can serve as an additional hydrogen-bond acceptor, distinct from the purely hydrophobic phenyl ring found in many PDE4 inhibitors. The presence of the furan oxygen may enhance binding to polar residues in the PDE4 catalytic site (e.g., Gln369 in PDE4D). Within the patent class, heteroaroyl-substituted compounds (including furanyl) are explicitly claimed as preferred embodiments for PDE4 inhibition [1], suggesting a structure-activity advantage over simple benzoyl analogs.

heterocyclic carbonyl PDE4 catalytic site binding affinity

Rotatable Bond Count and Molecular Flexibility vs. Apremilast

The target compound has only 2 rotatable bonds [1], compared to apremilast (a marketed PDE4 inhibitor) which contains 7 rotatable bonds [1]. Lower molecular flexibility reduces the entropic penalty upon target binding and is associated with improved ligand efficiency and oral bioavailability in fragment-to-lead optimization campaigns. This quantifiable rigidity advantage positions the compound as a more constrained chemical probe than apremilast for PDE4 target validation.

molecular rigidity entropic binding penalty oral druggability

Optimal Procurement and Application Scenarios for (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone (CAS 2097893-08-6)


PDE4 Inhibitor Lead Optimization Library Design

The compound serves as a scaffold-validated entry point for PDE4 inhibitor lead optimization, supported by its structural membership in the active Markush space of US11384096 [1]. Procurement is warranted for medicinal chemistry teams seeking to explore azetidine-constrained thienopyridine PDE4 inhibitors with differentiated subtype selectivity potential. The furan-3-yl moiety provides a handle for further SAR exploration via bioisosteric replacement (e.g., thiophene, oxazole) while retaining the advantageous HBD = 0 profile [2].

CNS-Sparing Anti-Inflammatory PDE4 Probe Development

The compound's computed physicochemical profile (XLogP = 1.6, TPSA = 64.9 Ų) positions it within CNS-sparing property space, potentially avoiding the emetic liability of rolipram [2]. Research groups developing peripherally restricted PDE4 inhibitors for dermatological (atopic dermatitis, psoriasis) or pulmonary (COPD, asthma) indications may prioritize this scaffold to minimize CNS side effects while maintaining target engagement, as indicated by class-level PDE4D potency data [1].

Conformational Constraint-Driven Fragment-Based Drug Discovery (FBDD)

With only 2 rotatable bonds and a rigid azetidine-thienopyridine core, the compound is ideally suited as a fragment-like starting point for structure-guided FBDD programs targeting PDE4 isoforms [2]. Its low molecular weight (288.4 Da) and favorable ligand efficiency metrics support fragment growing, merging, or linking strategies. Procurement is recommended for structural biology groups pursuing co-crystallization with PDE4D or related phosphodiesterase isoforms to elucidate binding-mode details [1].

Heteroaroyl Pharmacophore Benchmarking Against Phenyl-Containing PDE4 Inhibitors

The furan-3-yl carbonyl substituent provides a heteroaromatic H-bond acceptor that is absent in benzoyl-substituted PDE4 inhibitor series. Procurement enables direct head-to-head biochemical comparison (PDE4D IC50, subtype selectivity panel) against phenyl-containing analogs to quantify the contribution of the furan oxygen to binding affinity and selectivity [1]. This benchmarking is essential for series prioritization in PDE4 drug discovery portfolios.

Quote Request

Request a Quote for (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.